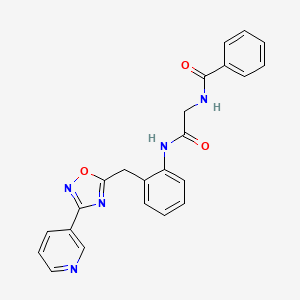

N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide

Description

This compound features a benzamide core linked via an ethylamino group to a phenyl ring substituted with a 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl moiety. Its synthesis involves coupling reactions under basic conditions (e.g., cesium carbonate in DMF) . Characterization via 1H NMR and IR confirms structural integrity .

Properties

IUPAC Name |

N-[2-oxo-2-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c29-20(15-25-23(30)16-7-2-1-3-8-16)26-19-11-5-4-9-17(19)13-21-27-22(28-31-21)18-10-6-12-24-14-18/h1-12,14H,13,15H2,(H,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUINVBUXLJMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the benzamide: The final step involves the reaction of the pyridinyl-oxadiazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups on the benzamide ring.

Scientific Research Applications

1. Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, compounds similar to N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest .

2. Antimicrobial Activity

The presence of the pyridine and oxadiazole rings in the structure suggests potential antimicrobial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . This makes them candidates for further development as antibacterial agents.

3. Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Medicinal Chemistry Applications

1. Drug Design and Development

The structural characteristics of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide make it a valuable scaffold for drug design. Medicinal chemists can modify the compound to enhance its efficacy and selectivity against specific biological targets .

2. Screening for Biological Activity

High-throughput screening techniques can be employed to evaluate the biological activity of this compound against various targets. Such screenings can identify promising candidates for further pharmacological studies .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole and pyridine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Benzamide Motifs

Key Observations :

- The methyl group on oxadiazole in Compound 45 increases hydrophobicity, which may enhance membrane permeability .

- Linkage Variations : Oxygen-based linkages (target compound) vs. thioether groups (Compound 45) influence electronic density and metabolic stability. Thioethers are prone to oxidation, whereas ethers are more stable .

Comparison :

- The use of cesium carbonate in DMF (target compound) may offer milder conditions compared to high-temperature reactions in aqueous ethanol (pyrazole derivatives). However, direct yield comparisons are unavailable.

Pharmacological Implications

- Therapeutic Potential: Compounds with benzamide-oxadiazole scaffolds (e.g., ) are associated with anticancer, antiviral, and receptor-modulating activities. The pyridinyl group in the target compound may enhance binding to kinase or GPCR targets due to its hydrogen-bonding capacity .

- Metabolic Stability: The absence of thioethers in the target compound (vs.

Biological Activity

N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and drug development. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring, an oxadiazole moiety, and a benzamide group. The molecular formula is C19H20N4O2, with a molecular weight of approximately 336.39 g/mol. Its structural elements suggest potential interactions with biological targets relevant to cancer therapy.

Research indicates that compounds containing oxadiazole derivatives often exhibit anticancer properties. The mechanism by which N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide operates may include:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Targeting Specific Pathways : It could interact with key signaling pathways involved in tumor growth and metastasis, such as the EGFR and Src pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Biological Activity Data

The following table summarizes the biological activity data for N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 | Apoptosis induction |

| MCF7 (Breast Cancer) | 0.67 | Cell cycle arrest |

| SW1116 (Colon Cancer) | 0.80 | Inhibition of EGFR |

| BGC823 (Stomach Cancer) | 0.87 | ROS generation |

These values indicate that the compound exhibits potent anticancer activity across multiple cell lines, with IC50 values lower than those of standard chemotherapeutic agents like staurosporine.

Case Studies and Research Findings

- Study on Anticancer Activity : A study conducted by Zhang et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. The results showed that compounds similar to N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide demonstrated significant inhibition against several cancer cell lines with promising IC50 values .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to key targets involved in cancer progression. The binding affinity was assessed using software tools that predict interactions based on the compound's structure and the target's active site geometry .

- In Vivo Studies : Preliminary in vivo studies have shown that administration of N-(2-oxo-2-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide resulted in reduced tumor growth in xenograft models compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.